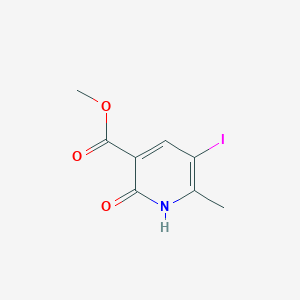
Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and a carboxylate ester group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the iodination of a precursor pyridine derivative. One common method involves the reaction of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 6th position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group at the 2nd position can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Formation of 5-substituted derivatives.
Oxidation Reactions: Formation of 6-carboxy or 6-aldehyde derivatives.
Reduction Reactions: Formation of 2-hydroxy derivatives.
Scientific Research Applications
Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 5-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 5-fluoro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
Methyl 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and influence its electronic properties .
Properties
Molecular Formula |
C8H8INO3 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
methyl 5-iodo-6-methyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO3/c1-4-6(9)3-5(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11) |
InChI Key |
RDZRHHCPGMBSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















